![molecular formula C14H15ClFNO B2926653 N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]but-2-ynamide CAS No. 2411276-51-0](/img/structure/B2926653.png)
N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]but-2-ynamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CFM-2, and it is a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel. TRPM8 plays a crucial role in various physiological processes, including thermoregulation, pain perception, and cancer progression. Therefore, CFM-2 has emerged as a promising tool for studying the physiological and pathological functions of TRPM8.
作用機序
CFM-2 acts as a potent and selective inhibitor of N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]but-2-ynamide by binding to the intracellular side of the channel pore. It blocks the influx of calcium ions into the cell, which is the main function of N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]but-2-ynamide. This inhibition of N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]but-2-ynamide activity by CFM-2 leads to various physiological and pathological effects, including the reduction of cold and menthol sensitivity, the attenuation of pain perception, and the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
CFM-2 has been shown to have various biochemical and physiological effects, mainly related to the inhibition of N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]but-2-ynamide activity. In vitro studies have demonstrated that CFM-2 can reduce the influx of calcium ions into cells, leading to the attenuation of cold and menthol sensitivity, the inhibition of pain perception, and the reduction of cancer cell proliferation. In vivo studies have also shown that CFM-2 can reduce cold and menthol sensitivity in animal models, suggesting its potential applications in the treatment of cold-related disorders, such as Raynaud's disease.
実験室実験の利点と制限
CFM-2 has several advantages as a tool for studying N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]but-2-ynamide function. It is a potent and selective inhibitor of N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]but-2-ynamide, allowing researchers to study the specific functions of this ion channel without affecting other ion channels. CFM-2 is also relatively stable and easy to handle, making it a valuable tool for in vitro and in vivo experiments. However, CFM-2 has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, researchers need to carefully optimize the concentration and delivery method of CFM-2 in their experiments to avoid any unwanted effects.
将来の方向性
CFM-2 has emerged as a promising tool for studying the physiological and pathological functions of N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]but-2-ynamide. However, there are still several areas that require further investigation. One of the future directions is to study the potential clinical applications of CFM-2 in the treatment of cold-related disorders, such as Raynaud's disease. Another future direction is to explore the role of N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]but-2-ynamide in cancer progression and the potential applications of CFM-2 in cancer therapy. Additionally, researchers can further optimize the synthesis method of CFM-2 to improve its yield and stability. Overall, CFM-2 has significant potential in various fields of scientific research, and further studies are needed to fully explore its applications.
合成法
The synthesis of CFM-2 involves a multistep process, starting from commercially available 4-chloro-2-fluorobenzaldehyde. The first step involves the condensation of 4-chloro-2-fluorobenzaldehyde with 2-methylpropanal in the presence of a base catalyst to form the corresponding imine. The imine is then reduced using sodium triacetoxyborohydride to obtain the corresponding amine. The final step involves the coupling of the amine with propargyl bromide in the presence of a base catalyst to form CFM-2. The overall yield of this synthesis method is around 20-25%.
科学的研究の応用
CFM-2 has been extensively used in scientific research to study the physiological and pathological functions of N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]but-2-ynamide. N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]but-2-ynamide is a cold and menthol-sensitive ion channel that is expressed in various tissues, including the prostate, bladder, and sensory neurons. It plays a crucial role in various physiological processes, including thermoregulation, pain perception, and cancer progression. CFM-2 has been shown to selectively inhibit N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]but-2-ynamide activity without affecting other ion channels, making it a valuable tool for studying the specific functions of N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]but-2-ynamide.
特性
IUPAC Name |
N-[1-(4-chloro-2-fluorophenyl)-2-methylpropyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO/c1-4-5-13(18)17-14(9(2)3)11-7-6-10(15)8-12(11)16/h6-9,14H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIBSKCYFJZLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C1=C(C=C(C=C1)Cl)F)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

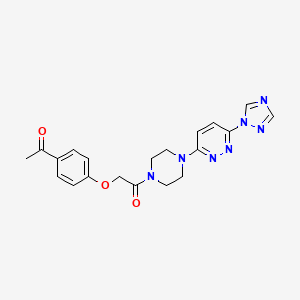
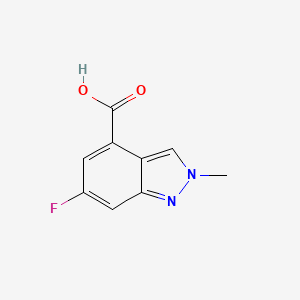
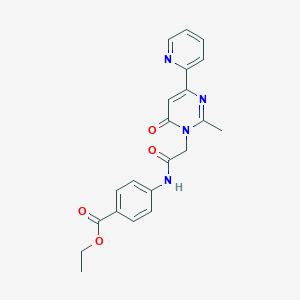
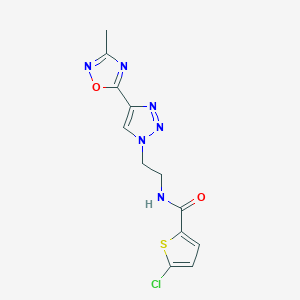


![2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B2926582.png)
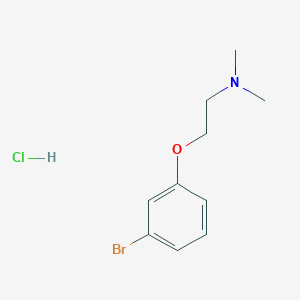

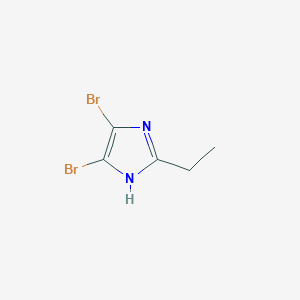
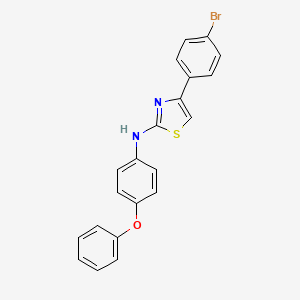

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2926592.png)
![10-(4-fluorophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B2926593.png)